1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Positional isomer SAR DNA repair inhibitor screening RMI-FANCM interaction

1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one (CAS 877811-83-1, molecular formula C14H8ClNO2S, MW 289.74) is an N-benzoylated benzoisothiazolone featuring a meta-chlorobenzoyl substituent at the N1-position of the 2,1-benzothiazol-3-one core. The compound belongs to the benzo[d]isothiazol-3(2H)-one family, a scaffold class with demonstrated inhibitory activity against multiple therapeutically relevant enzymes, including phosphomannose isomerase (PMI), PHOSPHO1 phosphatase, and carboxylesterases.

Molecular Formula C14H8ClNO2S
Molecular Weight 289.73
CAS No. 877811-83-1
Cat. No. B2403078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
CAS877811-83-1
Molecular FormulaC14H8ClNO2S
Molecular Weight289.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
InChIKeyKJKRQDVGOUOHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one (CAS 877811-83-1): Core Identity and Structural Context for Procurement Decisions


1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one (CAS 877811-83-1, molecular formula C14H8ClNO2S, MW 289.74) is an N-benzoylated benzoisothiazolone featuring a meta-chlorobenzoyl substituent at the N1-position of the 2,1-benzothiazol-3-one core. The compound belongs to the benzo[d]isothiazol-3(2H)-one family, a scaffold class with demonstrated inhibitory activity against multiple therapeutically relevant enzymes, including phosphomannose isomerase (PMI), PHOSPHO1 phosphatase, and carboxylesterases [1]. Uniquely among commercially available benzisothiazolone analogs, this compound combines a carbonyl (amide) linker between the heterocyclic core and the chlorophenyl ring with a meta-chloro substitution pattern, creating a distinct pharmacophoric profile that differs from both the ortho-chloro positional isomer (CAS 877811-82-0) and the directly N-arylated 2-(3-chlorophenyl)-1,2-benzothiazol-3-one (CID 13186954) [2].

Why Substituting 1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one with In-Class Analogs Risks Invalidating Biological Data


The benzoisothiazolone scaffold is acutely sensitive to N-substituent variation: SAR studies in the PHOSPHO1 and PMI inhibitor series demonstrate that changes in the N-aryl or N-acyl group can shift IC50 values by two orders of magnitude and dramatically alter selectivity profiles across counter-targets including PMM2, TNAP, and NPP-1 [1]. The target compound's meta-chlorobenzoyl group introduces a carbonyl H-bond acceptor at the linker position — a feature absent in directly N-arylated analogs such as 2-(3-chlorophenyl)-1,2-benzothiazol-3-one — which can influence both target binding geometry and metabolic stability [2]. Furthermore, the positional isomerism of the chlorine substituent (meta in the target vs. ortho in CAS 877811-82-0) alters the dihedral angle between the benzoyl and benzisothiazolone rings, potentially affecting the compound's fit within enzyme active sites and its physicochemical properties . These are not interchangeable compounds, and unverified substitution introduces uncontrolled variables in any experimental system.

Quantitative Differentiation Evidence: 1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one vs. Closest Analogs


Positional Isomer Differentiation: Meta-Chlorobenzoyl vs. Ortho-Chlorobenzoyl Biological Screening Profile

The ortho-chloro positional isomer (CAS 877811-82-0) has been evaluated in the RMI-FANCM (MM2) protein-protein interaction inhibitor screen (PubChem AID 1159607), a high-throughput fluorescence polarization assay targeting the Fanconi anemia DNA repair pathway [1]. While the specific screening outcome for CAS 877811-82-0 is not publicly disclosed, the inclusion of this isomer in the screen establishes the biological relevance of the N-chlorobenzoyl-benzisothiazolone scaffold for protein-protein interaction inhibition. The target meta-chloro compound (CAS 877811-83-1) is structurally distinct: the meta substitution positions the chlorine electron-withdrawing effect differently on the benzoyl ring, which may alter the compound's dipole moment and interaction with protein binding pockets relative to the ortho isomer. This represents a testable, procurement-relevant structural difference with demonstrated biological screening precedent.

Positional isomer SAR DNA repair inhibitor screening RMI-FANCM interaction

Carbonyl Linker vs. Direct N-Aryl Linkage: Impact on PMM2 Enzyme Inhibition Profile

The directly N-arylated analog 2-(3-chlorophenyl)-1,2-benzothiazol-3-one (CID 13186954), which lacks the carbonyl linker present in the target compound, exhibits PMM2 inhibition with IC50 values of 20,000 nM and 30,000 nM in two independent PubChem screens (AID 597375 and AID 1187643) [1][2]. In contrast, optimized N-acylated benzoisothiazolones from the same scaffold class (such as ML086/2q) can achieve PMM2 IC50 values of 76 µM, demonstrating how the acyl linker modulates inhibitory potency at this counter-target [3]. The target compound, bearing a carbonyl linker between the benzisothiazolone core and the 3-chlorophenyl ring, is structurally positioned between these two extremes: the carbonyl adds an additional H-bond acceptor and increases the distance between the core and the aryl ring compared to the directly N-arylated analog. This structural feature may confer a distinct selectivity window against PMM2 relative to both the N-aryl analog and the unsubstituted N-benzoyl series.

PMM2 inhibition Congenital disorder of glycosylation Linker chemistry SAR

Scaffold Class Selectivity: Benzoisothiazolone Core Pharmacology Across PHOSPHO1, PMI, and PMM2 Targets

The unsubstituted N-phenyl benzoisothiazolone (compound 2a) exhibits PHOSPHO1 IC50 = 0.94 µM and PMI IC50 = 6.4 µM, demonstrating that even the simplest N-aryl benzisothiazolone engages multiple enzyme targets within this family [1]. Introduction of specific N-acyl substituents dramatically shifts potency and selectivity: the optimized probe ML086 (2q) achieves PHOSPHO1 IC50 = 0.14 µM with at least 170-fold selectivity over TNAP, >215-fold over NPP-1, 442-fold over PMI, and 549-fold over PMM2 [1]. The target compound's N-(3-chlorobenzoyl) substitution introduces an electron-withdrawing meta-chloro group on the benzoyl ring, which literature precedent from related scaffolds suggests can enhance metabolic stability and modulate target engagement compared to unsubstituted benzoyl analogs [2]. This compound therefore occupies a SAR position distinct from both the unsubstituted N-phenyl baseline and the optimized 2,5-dialkylphenyl-substituted probes.

Benzoisothiazolone SAR PHOSPHO1 inhibition PMI selectivity Probe compound development

Physicochemical Differentiation: Carbonyl Linker Impact on H-Bond Acceptor Count and Predicted Permeability vs. Direct N-Aryl Analogs

The target compound (C14H8ClNO2S, MW 289.74) contains one additional H-bond acceptor (the amide carbonyl oxygen) compared to the directly N-arylated analog 2-(3-chlorophenyl)-1,2-benzothiazol-3-one (C13H8ClNOS, MW 261.73) . In the PHOSPHO1 inhibitor optimization series, the introduction of N-acyl substituents was associated with preserved PAMPA permeability (compound 2q: 12.6 × 10⁻⁶ cm/s) and acceptable aqueous solubility, indicating that the carbonyl linker is compatible with drug-like physicochemical profiles [1]. The additional heteroatom in the target compound increases topological polar surface area (tPSA) and H-bond acceptor count relative to the N-aryl analog, which may reduce passive membrane permeability but enhance aqueous solubility — a trade-off that must be empirically verified for the specific meta-chlorobenzoyl substitution pattern.

Physicochemical properties Drug-likeness H-bond acceptors Permeability prediction

Evidence-Backed Application Scenarios for 1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one in Scientific Research and Industrial Procurement


SAR Probe for Benzoisothiazolone N-Substituent Optimization in PHOSPHO1/PMI Inhibitor Programs

The PHOSPHO1 inhibitor SAR series established that N-substituent variation is the dominant driver of potency and selectivity within the benzoisothiazolone scaffold, with IC50 values spanning from 0.14 µM to >100 µM across different N-aryl and N-acyl groups [1]. Procuring the target compound (meta-chlorobenzoyl substitution) alongside the unsubstituted N-phenyl parent (2a, PHOSPHO1 IC50 = 0.94 µM), the ortho-chloro isomer (CAS 877811-82-0), and the directly N-arylated 2-(3-chlorophenyl) analog enables a systematic four-compound SAR matrix that simultaneously probes the effects of chlorine position (meta vs. ortho), linker chemistry (carbonyl vs. direct), and electron-withdrawing substitution on enzyme inhibition and selectivity profiles.

Negative Control or Selectivity Counter-Screen Compound for PMM2-Related Glycosylation Disorder Research

Given that the 2-(3-chlorophenyl) direct N-aryl analog shows PMM2 IC50 values of 20–30 µM [1][2], and that the N-acyl linker in optimized benzoisothiazolones can shift PMM2 activity to 76 µM (ML086) [3], the target compound's N-(3-chlorobenzoyl) group is predicted to produce an intermediate PMM2 inhibitory profile. This makes it a candidate for use as a selectivity control compound in PMM2 inhibitor screening cascades, where differentiation between PMM2-active and PMM2-sparing benzisothiazolones is a critical assay parameter for congenital disorder of glycosylation Ia drug discovery.

Building Block for Diversified Benzoisothiazolone Library Synthesis

The 2,1-benzothiazol-3-one core with N-benzoyl substitution serves as a versatile synthetic intermediate for further derivatization at the benzisothiazolone ring positions (C4–C7) through electrophilic aromatic substitution or cross-coupling chemistry [1]. The meta-chlorobenzoyl group provides a chemically stable, electron-withdrawing N-protecting group that can be differentiated from more labile N-acyl or N-alkyl substituents. Procurement of this compound enables the construction of focused libraries exploring the combinatorial effects of N-substituent identity and core ring functionalization, a strategy that proved successful in the development of ML086 and ML089 as MLPCN probe compounds.

Comparative Metabolism and Stability Profiling of N-Acyl vs. N-Aryl Benzisothiazolones

The PHOSPHO1 inhibitor ADME panel demonstrated that N-acyl benzisothiazolones (exemplified by compound 2q) can achieve acceptable hepatic microsome stability (>70% remaining at 1 hour) and plasma stability (>95% remaining at 3 hours) [1]. The target compound, containing the N-(3-chlorobenzoyl) group, provides a test substrate for evaluating how meta-chloro substitution on the benzoyl ring affects metabolic stability relative to both the unsubstituted N-benzoyl analog and directly N-arylated compounds. This application is directly relevant for lead optimization programs where metabolic liability of the N-substituent is a go/no-go criterion.

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